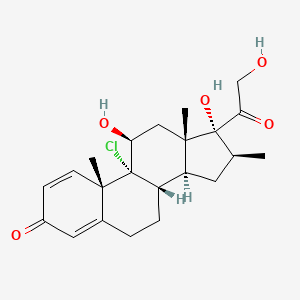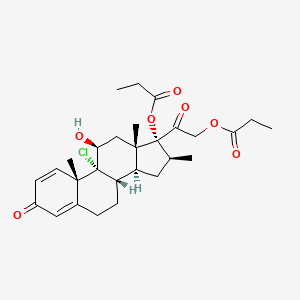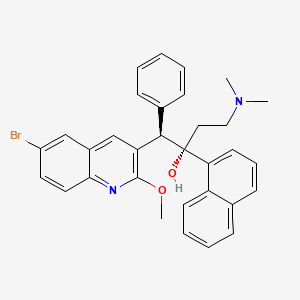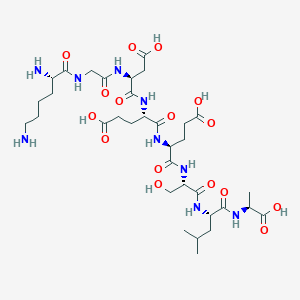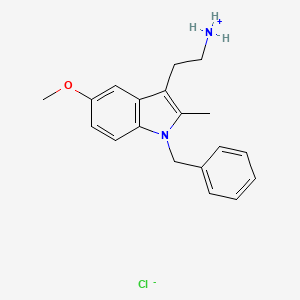
Benanserin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benanserin HCl is a serotonin antagonist. It causes psychotropic effects in humans.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Pharmaceutical Analysis
Benanserin hydrochloride, also referenced as benidipine hydrochloride, has been studied for its synthesis and characterization in pharmaceutical analysis. Esen Bellur Atici and B. Karlığa (2015) investigated the process-related impurities detected during the synthetic process development studies of benidipine. They identified, synthesized, and characterized these impurities, using them as reference standards for analytical studies. Additionally, they developed and validated an HPLC method for detecting residual 1-benzylpiperidin-3-ol, a potential process-related impurity in benidipine synthesis (Atici & Karlığa, 2015).
Anti-Inflammatory Properties
M. Matsubara and K. Hasegawa (2004) explored the anti-inflammatory properties of benidipine. Their research focused on its effects on cytokine-induced expression of adhesion molecules and chemokines in human aortic endothelial cells, highlighting its potential utility in treating atherosclerosis (Matsubara & Hasegawa, 2004).
Applications in Acute Renal Failure
Research by K. Yao et al. (2000) investigated the effects of benidipine on ischemic acute renal failure in rats, focusing on how it inhibits apoptosis and thereby offers protective effects against ischemic renal injury (Yao et al., 2000).
Endothelial Protective Effects
A study by Matsubara, Yao, and Hasegawa (2006) examined the endothelial protective effects of benidipine. They focused on its role in augmenting nitric oxide production in human umbilical vein endothelial cells and preventing lysophosphatidylcholine-induced caspase-3 activation, which suggests a direct enhancement of endothelial nitric oxide release by benidipine (Matsubara, Yao, & Hasegawa, 2006).
Transdermal Patch Formulation
In the realm of drug delivery systems, K. Gajbhiye et al. (2021) researched the formulation and evaluation of matrix-type Benidipine Hydrochloride transdermal patches. This study aimed to develop a patch with suitable drug release properties as well as desirable physical and mechanical characteristics (Gajbhiye, Hakam, Rathod, & Tawar, 2021).
Eigenschaften
CAS-Nummer |
525-02-0 |
|---|---|
Produktname |
Benanserin hydrochloride |
Molekularformel |
C19H23ClN2O |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
2-(1-benzyl-5-methoxy-2-methylindol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-14-17(10-11-20)18-12-16(22-2)8-9-19(18)21(14)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13,20H2,1-2H3;1H |
InChI-Schlüssel |
HEVSQLIUCMHBPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CCN.Cl |
Kanonische SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)CC[NH3+].[Cl-] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
525-02-0 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benanserin HCl; Benanserin; Benanserin Hydrochloride; BAS; Benzyl antiserotonin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







